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molecular formula C10H16O3 B8298760 Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate

Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate

Cat. No. B8298760
M. Wt: 184.23 g/mol
InChI Key: IDAGUVNLRVSJEM-UHFFFAOYSA-N
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Patent
US06515011B2

Procedure details

To a solution of 3-methylbut-1-yne (0.5 g, 0.73 mmol), in dry THF (12 mL) was added dropwise at 0° C. a solution of n-butyllithium in hexane (1.6 N solution, 4.57 mL, 0.73 mmol). After being stirred for 0.25 h at 0° C., the solution was cooled at −78° C. and transferred dropwise by cannulation into a solution of ethyl pyruvate (0.80 mL, 0.73 mmol) in dry THF (12 mL) at −78° C. The resulting solution was stirred at −78° C. for 0.5 hr and quenched by the addition of saturated aqueous NH4Cl (10 mL). The mixture was extracted twice with Et2O (100 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, and filtered. The filtrate solvent was removed on a rotary evaporator to give ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate as a clear oil (0.85 g, 63%). LC-MS M+H=185. 1H NMR, 400 MHz, CDCl3, 4.26-4.32 ppm (m, 2H); 3.38 ppm (s, 1H); 2.53-2.58 ppm (m, 1H); 1.63 ppm (s, 3H); 1.32 ppm (t, J=7.14 Hz, 3H); and 1.15 ppm (d, J=6.96 Hz 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.57 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[C:3]#C.[CH2:6]([Li])CCC.CCCCCC.[C:17]([O:22][CH2:23][CH3:24])(=[O:21])[C:18]([CH3:20])=[O:19]>C1COCC1>[OH:19][C:18]([CH3:6])([C:20]#[C:1][CH:2]([CH3:5])[CH3:3])[C:17]([O:22][CH2:23][CH3:24])=[O:21]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC(C#C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.57 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred for 0.25 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled at −78° C.
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −78° C. for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of saturated aqueous NH4Cl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with Et2O (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate solvent was removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
OC(C(=O)OCC)(C#CC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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